molecular formula C18H17NO5 B2860810 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1448128-97-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2860810
CAS RN: 1448128-97-9
M. Wt: 327.336
InChI Key: RIHAVMWFXPZERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, compound 4e was synthesized and displayed remarkable anticonvulsant activities . Another compound was synthesized by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of similar compounds is available as a 2D Mol file . The molecular formula of a similar compound is C20H19NO5.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound is a semisolid, with a yield of 64%. Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 .

Scientific Research Applications

Lead Detection Sensor

Background: Toxic heavy metal ions, such as lead (Pb²⁺), pose a significant environmental and health concern due to their presence in impure water, food, and soil. Pb²⁺ exposure can lead to various adverse effects, including brain issues, cardiovascular problems, and reproductive disorders.

Application: Researchers synthesized noble ligands derived from N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide (referred to as BDMMBSH) via a simple condensation method. These ligands were crystallized and characterized using spectroscopic techniques. Importantly, BDMMBSH derivatives were employed to develop a sensitive and selective Pb²⁺ sensor. Here’s how it works:

This innovative sensor contributes to environmental monitoring and public health by enabling rapid and accurate detection of carcinogenic lead ions.

Antitumor Activity

Background: Cancer remains a global health challenge, necessitating the search for novel antitumor agents.

Application: A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines was synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. These compounds exhibited promising results, potentially serving as future anticancer agents .

Drug Design

Background: Rational drug design aims to create more potent and effective therapeutic compounds.

Application: Researchers designed substituted cinnamides based on N-(benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . Quantitative structure-activity relationship (QSAR) studies guided the design process, potentially leading to improved drug candidates .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compound 4e displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in its mechanism of action .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, a similar compound has a hazard classification of Acute Tox. 4 Oral .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against various cancer cell lines .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-9-15(13(2)24-12)18(20)19-7-3-4-8-21-14-5-6-16-17(10-14)23-11-22-16/h5-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHAVMWFXPZERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.